2,2,5,5-Tetramethyl-1-phenylhexane-1-thione
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Overview
Description
2,2,5,5-Tetramethyl-1-phenylhexane-1-thione is a chemical compound with the molecular formula C16H24S It is characterized by the presence of a thione group (C=S) attached to a hexane backbone with four methyl groups and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1-phenylhexane-1-thione typically involves the reaction of 2,2,5,5-tetramethyl-1-phenylhexane-1-ol with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide (P2S5). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion to the thione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-1-phenylhexane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to the corresponding thiol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2,2,5,5-Tetramethyl-1-phenylhexane-1-thione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-1-phenylhexane-1-thione involves its interaction with molecular targets through its thione group. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyl-1-phenylhexane-1-ol: The alcohol precursor to the thione compound.
2,2,5,5-Tetramethyl-1-phenylhexane-1-sulfoxide: The oxidized form of the thione compound.
2,2,5,5-Tetramethyl-1-phenylhexane-1-sulfone: Another oxidized derivative.
Uniqueness
2,2,5,5-Tetramethyl-1-phenylhexane-1-thione is unique due to its thione group, which imparts distinct chemical reactivity compared to its alcohol and oxidized derivatives. This unique reactivity makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
52433-13-3 |
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Molecular Formula |
C16H24S |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-1-phenylhexane-1-thione |
InChI |
InChI=1S/C16H24S/c1-15(2,3)11-12-16(4,5)14(17)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
InChI Key |
MMFIXSYYHJGKSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(C)(C)C(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
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